molecular formula C15H25N7O2S B10961465 4-[3-(diethylamino)propyl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

4-[3-(diethylamino)propyl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10961465
M. Wt: 367.5 g/mol
InChI Key: UUJSUPBOGFOAPH-UHFFFAOYSA-N
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Description

4-[3-(DIETHYLAMINO)PROPYL]-5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a triazole ring, a pyrazole ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents include hydrazine derivatives, alkyl halides, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(DIETHYLAMINO)PROPYL]-5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The diethylamino group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various alkylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[3-(DIETHYLAMINO)PROPYL]-5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate with antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(DIMETHYLAMINO)PROPYL]-5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-[3-(DIETHYLAMINO)PROPYL]-5-[2-(5-METHYL-3-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 4-[3-(DIETHYLAMINO)PROPYL]-5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H25N7O2S

Molecular Weight

367.5 g/mol

IUPAC Name

4-[3-(diethylamino)propyl]-3-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H25N7O2S/c1-4-19(5-2)8-6-9-20-13(16-17-15(20)25)7-10-21-12(3)11-14(18-21)22(23)24/h11H,4-10H2,1-3H3,(H,17,25)

InChI Key

UUJSUPBOGFOAPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)CCN2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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